molecular formula C37H62N2O29 B1598965 5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid CAS No. 64003-54-9

5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No.: B1598965
CAS No.: 64003-54-9
M. Wt: 998.9 g/mol
InChI Key: SFMRPVLZMVJKGZ-JRZQLMJNSA-N
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Description

5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid, also known as N-Acetylneuramin-lacto-N-tetraose b sodium salt, is a complex oligosaccharide found in human milk. It is composed of sialic acid (N-acetylneuraminic acid), galactose, N-acetylglucosamine, and glucose. This compound plays a crucial role in the development of the neonatal immune system and gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves multiple glycosylation steps. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially coupled using glycosylation reactions to form the desired tetrasaccharide structure. Common protecting groups used in these reactions include acetyl and benzyl groups .

Industrial Production Methods

Industrial production of this compound is challenging due to the complexity of its structure. advances in enzymatic synthesis and microbial fermentation have shown promise. Enzymatic synthesis involves the use of glycosyltransferases to catalyze the formation of glycosidic bonds, while microbial fermentation leverages genetically engineered microorganisms to produce the compound .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield lactones or carboxylic acids, while reduction can produce polyols .

Scientific Research Applications

5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid exerts its effects through interactions with specific receptors on the surface of cells. It can bind to lectins and other carbohydrate-binding proteins, modulating immune responses and cell signaling pathways. The compound also influences the composition of the gut microbiota by serving as a substrate for beneficial bacteria .

Comparison with Similar Compounds

Similar Compounds

    LS-Tetrasaccharide a: Similar in structure but differs in the linkage of the sialic acid residue.

    LS-Tetrasaccharide c: Contains an additional fucose residue compared to 5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid.

    Lacto-N-tetraose: Lacks the sialic acid residue present in this compound.

Uniqueness

This compound is unique due to its specific sialylation pattern, which imparts distinct biological activities. Its ability to modulate immune responses and support the growth of beneficial gut bacteria sets it apart from other similar compounds .

Properties

CAS No.

64003-54-9

Molecular Formula

C37H62N2O29

Molecular Weight

998.9 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-25(55)30(66-34-27(57)26(56)23(53)16(7-43)62-34)20(39-11(2)46)33(64-18)67-32-24(54)17(8-44)63-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1

InChI Key

SFMRPVLZMVJKGZ-JRZQLMJNSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

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